molecular formula C22H19N3O2S2 B2519245 2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 686770-16-1

2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2519245
CAS No.: 686770-16-1
M. Wt: 421.53
InChI Key: SHDVZHQFGMLXJJ-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4(3H)-one family, characterized by a bicyclic scaffold fused with a pyrimidine ring. The structure includes:

  • Core: A 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one system.
  • Substituents:
    • A phenyl group at position 2.
    • A thioether-linked 2-(indolin-1-yl)-2-oxoethyl moiety at position 2.

Properties

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S2/c26-19(24-12-10-15-6-4-5-9-18(15)24)14-29-22-23-17-11-13-28-20(17)21(27)25(22)16-7-2-1-3-8-16/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDVZHQFGMLXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5)SCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one , commonly referred to as ITDP, is a heterocyclic compound characterized by a thieno[3,2-d]pyrimidine core. Its structural features suggest potential biological activities that warrant investigation, particularly in the fields of oncology and infectious diseases.

Structural Characteristics

ITDP combines elements of indole and thienopyrimidine derivatives, which are known for their diverse biological properties. The indolin-1-yl moiety is associated with various kinase inhibitors, while the thieno[3,2-d]pyrimidine core is present in several known antibiotics and antifungal agents. This combination suggests that ITDP could exhibit significant antimicrobial and anticancer activities.

Anticancer Activity

Research indicates that compounds containing indolin and thienopyrimidine structures often display anticancer properties. For instance, derivatives of indolin have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
Indolin Derivative AMCF-71.89 ± 0.6
Indolin Derivative BHCT-11618.42 ± 0.45
Indolin Derivative CA54931.68

These studies highlight the potential of ITDP as an anticancer agent due to its structural similarities to these active compounds .

Antimicrobial Activity

The thienopyrimidine core in ITDP suggests potential antimicrobial properties. Compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria:

CompoundTarget PathogenMIC (mg/ml)
Indolin Derivative DK. pneumoniae3.125
Indolin Derivative EC. albicans3.1

These findings indicate that ITDP may also possess significant antimicrobial efficacy, which requires further empirical testing to confirm.

Case Study: Anticancer Evaluation

A study evaluated the antiproliferative effects of various indolin derivatives against multiple cancer cell lines, including MCF-7 and HCT-116. The results indicated that certain modifications in the chemical structure significantly enhanced anticancer activity:

  • Compound 4d exhibited the highest activity against MCF-7 with an IC50 of 18.42 µM.
  • The presence of specific substituents improved selectivity and potency against malignant cells while showing minimal toxicity to normal cells .

Case Study: Antimicrobial Screening

In another study focusing on antimicrobial properties, several derivatives were tested against common bacterial strains:

  • Compounds demonstrated moderate activity against both Gram-positive and Gram-negative bacteria.
  • Notably, some derivatives were more effective against fungal strains than bacterial strains, indicating a potential area for further exploration in antifungal therapy .

Scientific Research Applications

Medicinal Chemistry and Antitumor Activity

The structural components of ITDP indicate potential applications as a kinase inhibitor. The indolin-1-yl moiety resembles known kinase inhibitors, which are critical in regulating numerous cellular processes. Dysregulation of kinases is often implicated in diseases such as cancer and neurodegenerative disorders. Preliminary studies suggest that indolin-based compounds can exhibit inhibitory activity against specific kinases, warranting further investigation into ITDP's efficacy in this area .

Case Studies:

  • Kinase Inhibition : Research has shown that certain indolin derivatives have demonstrated promising results in inhibiting various kinases involved in tumor progression. Future studies are necessary to evaluate whether ITDP can replicate these effects.

Antimicrobial Properties

The thieno[3,2-d]pyrimidine core found in ITDP is associated with several known antibiotics and antifungal agents. This suggests that ITDP could be explored for its antimicrobial properties against a range of pathogens. However, dedicated empirical studies are required to substantiate this potential .

Potential Applications:

  • Antibacterial and Antifungal Activity : Given the structural similarities to existing antimicrobial agents, ITDP may serve as a candidate for developing new treatments against resistant strains of bacteria and fungi.

Structure-Activity Relationship (SAR) Insights

The compound's unique combination of an indole moiety with a thienopyrimidine structure may provide enhanced selectivity and potency against specific biological targets compared to other similar compounds. This characteristic is crucial for designing more effective therapeutic agents with fewer side effects .

Compound Name Structure Features Biological Activity
Thienopyrimidine DerivativesThieno[3,2-d]pyrimidine coreAntitumor, antiviral
Indole DerivativesIndole core with various substituentsAntimicrobial, antidepressant
5-AminopyrimidinesPyrimidine core with amino groupsAntimicrobial

Synthesis and Chemical Behavior

ITDP can be synthesized through various methods typical for thienopyrimidine derivatives. Understanding its chemical behavior will assist in optimizing synthesis routes and enhancing yield, which is essential for large-scale applications .

Future Research Directions

To fully realize the potential of 2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one:

  • Empirical Testing : Comprehensive biological assays are needed to evaluate its efficacy against specific targets.
  • Mechanism of Action Studies : Investigating the mechanisms through which ITDP exerts its effects will provide insights into its therapeutic potential.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The compound is compared to three analogs (Table 1), differing in substituents and functional groups:

Compound Name Substituents at Position 3 Position 2 Modification Molecular Formula Molecular Weight Key Properties References
Target Compound 3-phenyl 2-((2-(indolin-1-yl)-2-oxoethyl)thio) C23H21N3O3S2 451.6 Potential kinase inhibition; moderate lipophilicity
3-(3-Methoxyphenyl) analog 3-(3-methoxyphenyl) Same as target C23H21N3O3S2 451.6 Increased solubility due to methoxy group; unmeasured bioactivity
3-(2-Methoxyphenyl)-2-[(2-chlorophenyl)methylsulfanyl] analog 3-(2-methoxyphenyl) 2-[(2-chlorophenyl)methylsulfanyl] C23H18ClN3O2S2 492.0 Enhanced electrophilicity (Cl substituent); possible cytotoxicity
3-Ethyl-6-methyl analog 3-ethyl, 6-methyl 2-((2-(indolin-1-yl)-2-oxoethyl)thio) C21H24N3O3S2 430.5 Reduced steric bulk; safety protocols documented (P201, P210)

Key Observations :

  • Substituent Effects: Methoxy groups (e.g., 3-methoxyphenyl) improve solubility compared to the phenyl group in the target compound . Alkyl groups (e.g., ethyl, methyl) reduce molecular weight and steric hindrance, possibly improving metabolic stability .
  • Biological Implications :
    • The indolin-1-yl moiety is conserved in the target compound and its ethyl-methyl analog, suggesting shared mechanisms of action (e.g., kinase binding) .
    • The absence of indolin-1-yl in the 2-chlorophenyl analog may limit its specificity for kinase targets .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

  • The synthesis involves multi-step reactions starting from thieno[3,2-d]pyrimidinone precursors. Key steps include:

  • Thioether linkage formation via nucleophilic substitution (e.g., using mercaptoacetamide derivatives).
  • Coupling of indolin-1-yl moieties through amidation or alkylation.
    • Critical parameters include solvent choice (e.g., DMF or THF), temperature control (60–80°C), and reaction time (12–24 hrs). Optimizing stoichiometry and purification via column chromatography improves purity (>95%) .

Q. Which spectroscopic and analytical methods are essential for confirming its structural integrity?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR verify substituent positions and ring fusion.
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • IR spectroscopy : Identifies functional groups like carbonyl (C=O, ~1700 cm1^{-1}) and thioether (C-S, ~600 cm1^{-1}) .

Q. What in vitro models are typically used to screen its biological activity?

  • Enzyme inhibition assays : Target kinases or proteases linked to disease pathways (e.g., cancer, inflammation).
  • Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity via MTT or resazurin-based methods.
  • Binding affinity studies : Surface plasmon resonance (SPR) quantifies interactions with proteins like Bcl-2 or EGFR .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological audit : Compare assay conditions (e.g., cell line origin, compound concentration, incubation time).
  • Purity validation : Re-test the compound using HPLC to rule out impurities affecting results.
  • Mechanistic cross-check : Use orthogonal techniques (e.g., CRISPR knockdowns to confirm target specificity) .

Q. What computational strategies predict its binding modes and electronic properties?

  • Molecular docking : AutoDock or Schrödinger Suite models interactions with active sites (e.g., ATP-binding pockets).
  • Density functional theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
  • Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over time (50–100 ns trajectories) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Substituent modulation : Replace the phenyl group with halogenated or electron-withdrawing analogs to enhance potency.
  • Bioisosteric replacement : Swap the thioether linker with sulfoxide/sulfone groups to improve solubility.
  • Pharmacophore mapping : Identify critical moieties (e.g., indolin-1-yl carbonyl) for target engagement .

Q. What experimental designs are robust for studying its metabolic stability and toxicity?

  • Hepatocyte microsomal assays : Measure CYP450-mediated degradation using LC-MS/MS.
  • Ames test : Assess mutagenicity in Salmonella typhimurium strains.
  • In vivo PK/PD models : Administer to rodents and monitor plasma half-life, tissue distribution, and adverse effects .

Q. How can stereochemical uncertainties in its synthesis be addressed?

  • X-ray crystallography : Resolve absolute configuration of chiral centers.
  • Chiral chromatography : Use Chiracel columns to separate enantiomers and assign optical activity.
  • Circular dichroism (CD) : Correlate spectral data with crystallographic results .

Methodological Notes

  • Data interpretation : Use Shapiro-Wilk tests for normality before applying parametric statistical models.
  • Controlled variables : Standardize solvent batch, humidity, and equipment calibration to minimize variability.
  • Ethical compliance : Adhere to OECD guidelines for preclinical testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.